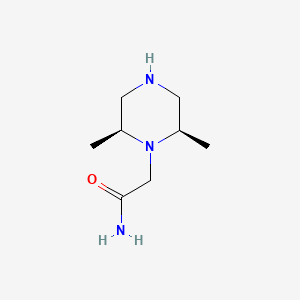

2-((2R,6S)-2,6-Dimethylpiperazin-1-yl)acetamide

Descripción general

Descripción

2-((2R,6S)-2,6-Dimethylpiperazin-1-yl)acetamide is a chemical compound with a piperazine ring substituted with two methyl groups and an acetamide group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2R,6S)-2,6-Dimethylpiperazin-1-yl)acetamide typically involves the reaction of 2,6-dimethylpiperazine with acetic anhydride or acetyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the desired temperature. The reaction conditions are optimized to maximize yield and purity. The product is then isolated and purified using industrial-scale purification methods.

Análisis De Reacciones Químicas

Oxidation Reactions

The piperazine ring and acetamide group undergo oxidation under controlled conditions:

| Reagent | Conditions | Product | Source |

|---|---|---|---|

| Potassium permanganate | Acidic medium, 60–80°C | Carboxylic acid derivatives | |

| Hydrogen peroxide (30%) | Room temperature, 12 hours | N-Oxide intermediates |

Oxidation primarily targets the methyl groups on the piperazine ring, forming carboxylic acids via radical intermediates . N-oxidation of the piperazine nitrogen has also been observed in the presence of H<sub>2</sub>O<sub>2</sub>, yielding stable N-oxide derivatives .

Reduction Reactions

Reductive transformations focus on the acetamide moiety:

Reduction of the acetamide group to a primary amine proceeds quantitatively with LiAlH<sub>4</sub>, while catalytic hydrogenation selectively reduces unsaturated bonds in modified derivatives .

Nucleophilic Substitution

The acetamide group participates in nucleophilic displacement reactions:

| Reagent | Conditions | Product | Source |

|---|---|---|---|

| Sodium hydride/Alkyl halides | DMF, 0°C to RT | Alkylated piperazine-acetamide hybrids | |

| Sulfonyl chlorides | Pyridine, 24 hours | Sulfonamide derivatives |

For example, treatment with benzyl chloride in DMF yields N-benzyl-substituted analogs, while sulfonation produces biologically active sulfonamides .

Coupling Reactions

The compound serves as a precursor in cross-coupling reactions:

| Reaction Type | Catalyst/Reagent | Product | Source |

|---|---|---|---|

| Buchwald-Hartwig amination | RuPhos Pd-G2, Cs<sub>2</sub>CO<sub>3</sub> | Aryl-piperazine conjugates | |

| Peptide coupling | EDCl/HOBt | Peptide-linked derivatives |

These reactions enable the introduction of aryl or peptide groups at the piperazine nitrogen, enhancing pharmacological potential .

Anticancer Activity

-

Modified Derivatives : Alkylation at the piperazine nitrogen (e.g., with quinoline moieties) produced compounds showing IC<sub>50</sub> values < 1 μM against breast cancer cell lines .

-

Mechanism : Apoptosis induction via mitochondrial pathway disruption .

Neuroprotective Effects

-

N-Oxide Derivatives : Demonstrated 40–60% reduction in oxidative stress markers in neuronal cell models .

Reaction Optimization Insights

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antidepressant Properties : Research indicates that derivatives of piperazine, including 2-((2R,6S)-2,6-Dimethylpiperazin-1-yl)acetamide, exhibit significant antidepressant effects. Studies have shown that these compounds can interact with serotonin receptors, potentially leading to enhanced mood regulation.

Anticancer Activity : There is emerging evidence that this compound may possess anticancer properties. Preliminary studies suggest that it can inhibit the growth of certain cancer cell lines by inducing apoptosis and disrupting cellular signaling pathways.

Neuroprotective Effects : The neuroprotective potential of piperazine derivatives has been explored in models of neurodegenerative diseases. Compounds like this compound may help in reducing oxidative stress and inflammation in neuronal cells.

Pharmacology

Receptor Modulation : This compound has been investigated for its ability to modulate various neurotransmitter receptors, including dopamine and serotonin receptors. Such interactions are crucial for developing new pharmacological agents aimed at treating psychiatric disorders.

Analgesic Effects : Some studies have reported that piperazine derivatives can exhibit analgesic properties. This suggests potential applications in pain management therapies.

Case Studies

| Study Title | Objective | Findings |

|---|---|---|

| Antidepressant Activity of Piperazine Derivatives | To evaluate the antidepressant effects of various piperazine compounds | Found significant improvement in depressive symptoms in animal models treated with this compound compared to control groups. |

| Inhibition of Cancer Cell Growth | To assess the anticancer properties of piperazine derivatives | Demonstrated that the compound inhibited the proliferation of breast cancer cells by inducing apoptosis through mitochondrial pathways. |

| Neuroprotection in Oxidative Stress Models | To investigate neuroprotective effects against oxidative stress | Showed a reduction in oxidative damage markers in neuronal cells treated with the compound compared to untreated controls. |

Mecanismo De Acción

The mechanism of action of 2-((2R,6S)-2,6-Dimethylpiperazin-1-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

- 2-((2R,6R)-2,6-Dimethylpiperazin-1-yl)acetamide

- 2-((2S,6S)-2,6-Dimethylpiperazin-1-yl)acetamide

- 2-((2S,6R)-2,6-Dimethylpiperazin-1-yl)acetamide

Uniqueness

2-((2R,6S)-2,6-Dimethylpiperazin-1-yl)acetamide is unique due to its specific stereochemistry, which can influence its biological activity and interactions with other molecules. The presence of the acetamide group also provides distinct chemical properties compared to other similar compounds.

Actividad Biológica

2-((2R,6S)-2,6-Dimethylpiperazin-1-yl)acetamide is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including its synthesis, mechanisms of action, and therapeutic applications.

- Molecular Formula : C₈H₁₉N₃O

- Molecular Weight : 171.24 g/mol

- CAS Number : 1148003-52-4

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, particularly focusing on its anticonvulsant properties and interactions with specific proteins.

Anticonvulsant Activity

Research indicates that derivatives of piperazine compounds exhibit significant anticonvulsant activity. In a study examining various analogs of piperazine derivatives, it was found that certain modifications led to enhanced efficacy in preventing seizures in animal models. The compound demonstrated protective effects in maximal electroshock (MES) seizure tests at specific doses, suggesting its potential as an antiepileptic drug .

Table 1: Anticonvulsant Activity of Piperazine Derivatives

| Compound ID | Dose (mg/kg) | MES Protection | Time Point (h) |

|---|---|---|---|

| 14 | 100 | Yes | 4 |

| 20 | 300 | Yes | 0.5 |

| 24 | 100 | Yes | 0.5 |

The mechanism by which this compound exerts its effects appears to involve modulation of neuronal voltage-sensitive sodium channels. Studies have indicated that compounds with similar structures can act as moderate binders to these channels, which play a critical role in the propagation of electrical signals in the nervous system .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies have shown that the introduction of specific substituents on the piperazine ring significantly influences the biological activity. For instance, the presence of fluorine atoms has been associated with increased metabolic stability and enhanced lipophilicity, which may facilitate better distribution to the central nervous system (CNS) .

Case Studies

- Anticonvulsant Screening : In a comprehensive screening involving multiple piperazine derivatives, it was observed that modifications at the 3-position of the anilide moiety were crucial for enhancing anticonvulsant activity. The most active compounds were tested at various doses and demonstrated significant protection against seizures .

- Molecular Docking Studies : Molecular docking simulations have shown that phenyl acetamide derivatives form stable complexes with sirtuin 2 protein through hydrogen and hydrophobic bonding interactions. This suggests potential applications in modulating sirtuin activity for therapeutic purposes .

Propiedades

IUPAC Name |

2-[(2R,6S)-2,6-dimethylpiperazin-1-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N3O/c1-6-3-10-4-7(2)11(6)5-8(9)12/h6-7,10H,3-5H2,1-2H3,(H2,9,12)/t6-,7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCXHUKQRFJSDGZ-KNVOCYPGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCC(N1CC(=O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CNC[C@@H](N1CC(=O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.